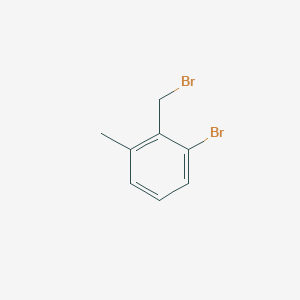

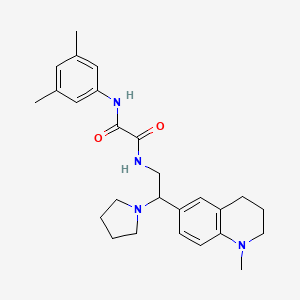

![molecular formula C13H11NO3 B2492496 (4'-硝基[1,1'-联苯]-2-基)甲醇 CAS No. 500294-19-9](/img/structure/B2492496.png)

(4'-硝基[1,1'-联苯]-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives closely related to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol involves complex reactions that provide insights into the compound's formation. One notable example is the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol through the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide in aqueous dioxane or under phase transfer catalysis conditions (Madesclaire et al., 2013). This process highlights the synthetic pathways that can be utilized to create structurally related nitrophenyl compounds.

Molecular Structure Analysis

The structural analysis of compounds similar to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol often reveals complex interactions and configurations. For example, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows the dihedral angle between the 4-nitroaniline and 2-hydroxyphenyl groups, illustrating the intricate molecular geometry that can influence the compound's chemical behavior (Qing-Ming Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (4'-Nitro[1,1'-biphenyl]-2-yl)methanol derivatives demonstrate the compound's reactivity and potential for further functionalization. The cine-substitution reactions in the thiophen series, for example, showcase the behavior of nitro-substituted compounds towards sodium arenethiolates in methanol, leading to various substitution products and highlighting the compound's versatility in chemical reactions (Novi et al., 1976).

Physical Properties Analysis

The physical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol and its derivatives are crucial for understanding their behavior in different environments. Studies on compounds like nitro-substituted 4-[(phenylmethylene)imino]phenolates provide insights into solvatochromism and their use as probes for investigating solvent mixtures, revealing how the molecular structure influences physical properties like solvatochromic behavior and UV-vis spectroscopic characteristics (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol are reflected in its reactions and stability under various conditions. The synthesis and characterization of related compounds, such as the electron microscopic analysis of novel NADP(H)-containing methanol: N,N'-dimethyl-4-nitrosoaniline oxidoreductases, provide valuable information on the chemical properties and potential applications of nitrophenyl derivatives (Bystrykh et al., 1993).

科学研究应用

环境应用中的光解作用

(4'-硝基[1,1'-联苯]-2-基)甲醇参与了与环境化学相关的光解反应。Patel和Boyer(1980)展示了类似硝基化合物在甲醇中的光解如何通过环境反应产生各种产物,如异构化和溶剂解离 (Patel & Boyer, 1980)。

溶剂致色性和溶剂致色开关

与(4'-硝基[1,1'-联苯]-2-基)甲醇密切相关的溶剂致色化合物已被Nandi等人(2012)合成并研究。这些化合物表现出溶剂致色性的反转,并被用作探究溶剂混合物中优先溶剂化的探针,突显了类似化合物在分析化学中的潜在用途 (Nandi et al., 2012)。

合成新型喹啉衍生物

Prasad等人(2020)从结构类似于(4'-硝基[1,1'-联苯]-2-基)甲醇的化合物出发合成了2,4-二取代喹啉衍生物。这些衍生物在制药和材料科学中具有潜在应用 (Prasad et al., 2020)。

光催化和氢化催化剂

2020年,Melillo等人描述了金属有机框架(MOFs)用于光催化还原硝基酚化合物,使用甲醇作为氢源。这项研究为在绿色化学应用中利用类似硝基化合物开辟了途径 (Melillo et al., 2020)。

燃料电池中的电氧化

Niu等人(2016)探索了钯纳米材料在Ni泡沫上对甲醇氧化的电催化性能。对甲醇氧化的研究对绿色燃料电池技术具有相关性,表明类似硝基化合物的潜在应用 (Niu et al., 2016)。

光谱光亲和标记

Hatanaka等人(1989)合成了硝基化合物的衍生物,用于光亲和标记,这是生物化学研究中重要的方法。这些色团二氮烯的开发为标记和检测生物分子提供了非放射性的替代方法 (Hatanaka et al., 1989)。

作用机制

Target of Action

Nitroaromatic compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol is not well-studied. Nitroaromatic compounds are generally known for their reactivity and potential to undergo various chemical transformations. They can participate in electron transfer reactions, potentially leading to the formation of reactive intermediates .

Biochemical Pathways

Nitroaromatic compounds can interfere with various biochemical processes, potentially affecting the function of enzymes and other proteins .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Nitroaromatic compounds can induce various cellular responses, potentially leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

属性

IUPAC Name |

[2-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWFQKHPKYZHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

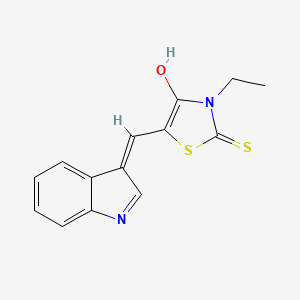

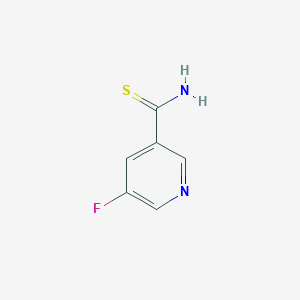

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

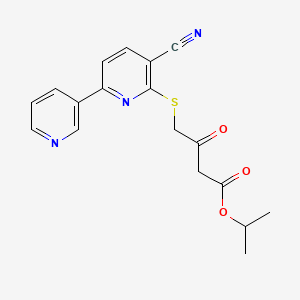

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)